

# 2-(Ethylthio)aniline CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-(Ethylthio)aniline

Cat. No.: B087096

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## An In-depth Technical Guide to 2-(Ethylthio)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(Ethylthio)aniline**, a sulfur-containing aromatic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages information from analogous compounds and established principles of chemical synthesis and spectroscopic analysis to present a detailed profile. This document is intended to support researchers in the synthesis, identification, characterization, and potential application of **2-(Ethylthio)aniline**.

## Core Data Presentation

Quantitative data for **2-(Ethylthio)aniline** and its common salt form are summarized below for easy reference.

Property	2-(Ethylthio)aniline	2-(Ethylthio)aniline hydrochloride
CAS Number	13920-91-7 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>	101935-45-9 <a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NS <a href="#">[1]</a>	C <sub>8</sub> H <sub>12</sub> CINS <a href="#">[4]</a>
Molecular Weight	153.24 g/mol <a href="#">[1]</a>	189.7056 g/mol <a href="#">[4]</a>
Appearance	Predicted to be a liquid at room temperature	Predicted to be a solid at room temperature <a href="#">[2]</a>

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-(Ethylthio)aniline** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for preparing aniline thioethers. A common approach involves the reduction of a corresponding nitroaromatic precursor.

## Proposed Synthesis of 2-(Ethylthio)aniline

A viable method for the synthesis of **2-(Ethylthio)aniline** involves the catalytic hydrogenation of 1-(ethylthio)-2-nitrobenzene.

Reaction Scheme:

- Step 1: Synthesis of 1-(Ethylthio)-2-nitrobenzene. This precursor can be prepared by the reaction of 2-chloronitrobenzene with sodium ethanethiolate.
- Step 2: Reduction of the Nitro Group. The nitro group of 1-(ethylthio)-2-nitrobenzene is then reduced to an amine.

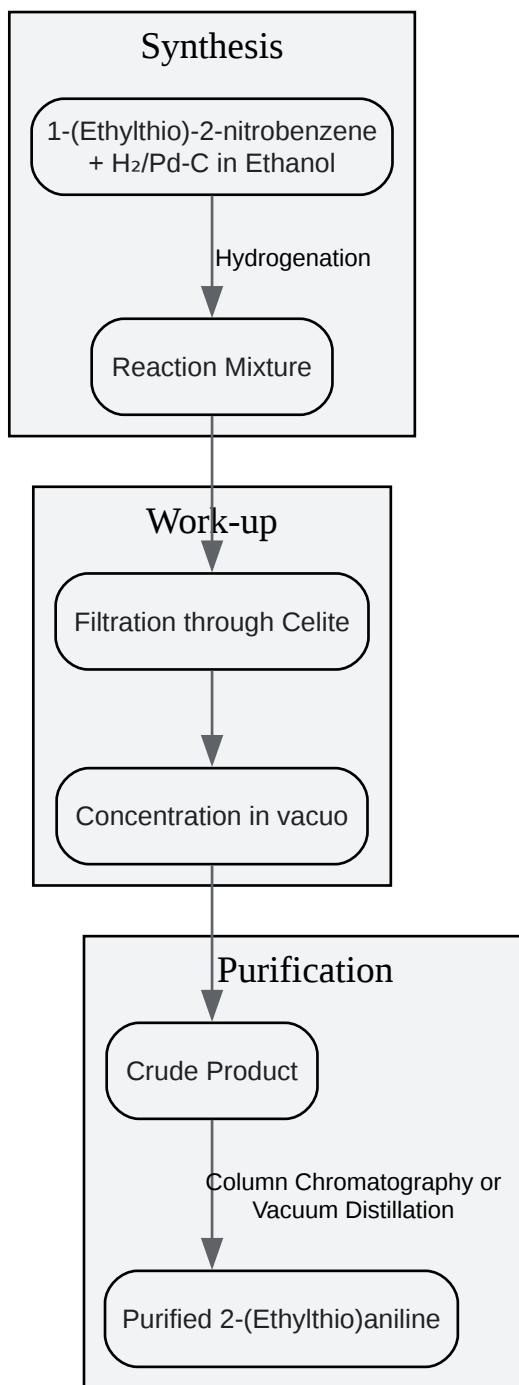
Experimental Protocol: Reduction of 1-(Ethylthio)-2-nitrobenzene

This protocol is adapted from general procedures for the reduction of nitroarenes.[\[5\]](#)

- Reaction Setup: In a round-bottom flask, dissolve 1-(ethylthio)-2-nitrobenzene in a suitable solvent such as ethanol or methanol.

- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
- Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature under a hydrogen atmosphere.
- Monitoring the Reaction: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
- Purification: The crude **2-(ethylthio)aniline** can be purified by column chromatography on silica gel or by vacuum distillation.

## General Workflow for Synthesis and Purification



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A generalized workflow for the synthesis and purification of **2-(Ethylthio)aniline**.

## Spectroscopic Data and Characterization

Direct spectroscopic data for **2-(Ethylthio)aniline** is not widely published. However, a predicted spectroscopic profile can be constructed based on data from analogous compounds such as 2-(methylthio)aniline and general principles of spectroscopy.[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Predicted Spectroscopic Data

Technique	Predicted Data
<sup>1</sup> H NMR	Aromatic Protons: Signals in the range of $\delta$ 6.5-7.5 ppm. NH <sub>2</sub> Protons: A broad singlet around $\delta$ 3.5-4.5 ppm, which is exchangeable with D <sub>2</sub> O. Ethyl Group (-CH <sub>2</sub> -S-): A quartet around $\delta$ 2.8-3.0 ppm. Ethyl Group (-CH <sub>3</sub> ): A triplet around $\delta$ 1.2-1.4 ppm.
<sup>13</sup> C NMR	Aromatic Carbons: Signals between $\delta$ 115-150 ppm. Ethyl Group (-CH <sub>2</sub> -S-): A signal around $\delta$ 25-35 ppm. Ethyl Group (-CH <sub>3</sub> ): A signal around $\delta$ 13-16 ppm.
IR Spectroscopy	N-H Stretch: A pair of bands for the primary amine in the region of 3300-3500 cm <sup>-1</sup> . C-H Stretch (Aromatic): Signals above 3000 cm <sup>-1</sup> . C-H Stretch (Aliphatic): Signals below 3000 cm <sup>-1</sup> . C=C Stretch (Aromatic): Bands in the 1450-1600 cm <sup>-1</sup> region. C-N Stretch: An absorption in the 1250-1350 cm <sup>-1</sup> range.
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): A peak at m/z = 153. Major Fragmentation: Loss of the ethyl group, leading to a fragment at m/z = 124. Alpha-cleavage next to the sulfur atom is also a likely fragmentation pathway.

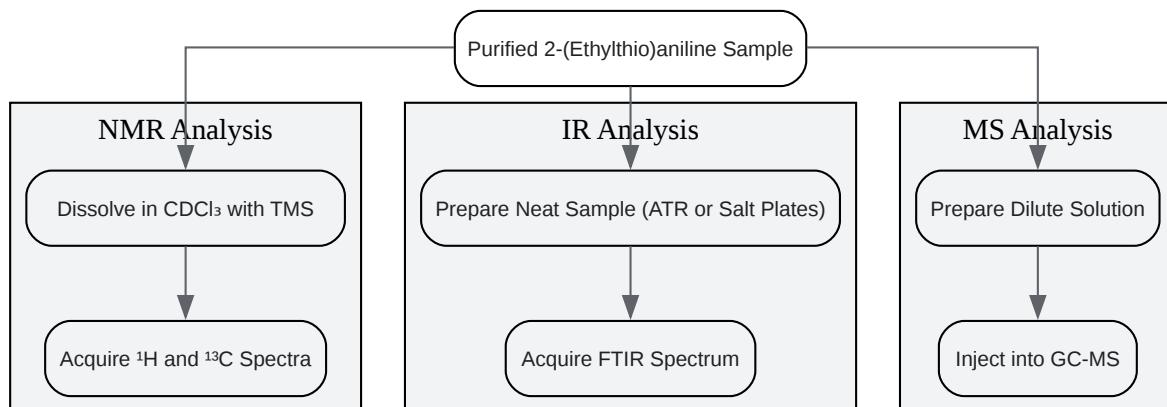
## Experimental Protocol for Spectroscopic Analysis

The following outlines a general procedure for obtaining the spectroscopic data for a synthesized sample of **2-(Ethylthio)aniline**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra at room temperature using standard pulse programs.
- Infrared (IR) Spectroscopy
  - Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
  - Sample Preparation: The spectrum can be obtained using a neat liquid sample between salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry (MS)
  - Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.
  - Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
  - Data Acquisition: Use electron ionization (EI) at 70 eV.

## Workflow for Spectroscopic Analysis

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A general workflow for the spectroscopic characterization of **2-(Ethylthio)aniline**.

## Applications in Drug Development and Research

While **2-(Ethylthio)aniline** itself is not a known therapeutic agent, the aniline and thioether moieties are present in numerous biologically active compounds. The 2-substituted aniline scaffold is recognized for its utility in the development of anti-tumor drugs.<sup>[9]</sup> Therefore, **2-(Ethylthio)aniline** serves as a valuable building block and starting material for the synthesis of more complex molecules with potential pharmacological activities.

Derivatives of structurally similar anilines have shown a range of biological activities, including:

- **Anticancer Activity:** 2-Anilino pyrimidine derivatives have been investigated as potent inhibitors of Mer/c-Met kinases, which are implicated in cancer.<sup>[9]</sup> Additionally, other anilino-based compounds have been explored as tubulin polymerization inhibitors.<sup>[10]</sup>
- **Antimicrobial Activity:** Thioaniline derivatives, such as certain 9-(ethylthio)acridines, have demonstrated antibacterial and antifungal properties.<sup>[11]</sup>
- **Antitubercular Activity:** Bicyclic phenylthioaniline derivatives have been synthesized and evaluated for their in vitro activity against *Mycobacterium tuberculosis*.<sup>[12]</sup>

The presence of the ethylthio group in the ortho position to the amine can influence the molecule's conformational flexibility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Researchers may explore the use of **2-(Ethylthio)aniline** in the synthesis of novel kinase inhibitors, antimicrobials, or other targeted therapies. The aniline group provides a reactive handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and the construction of heterocyclic systems.

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